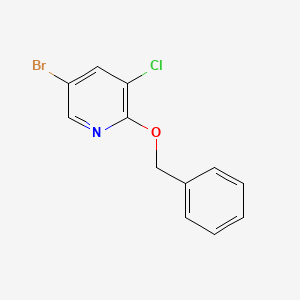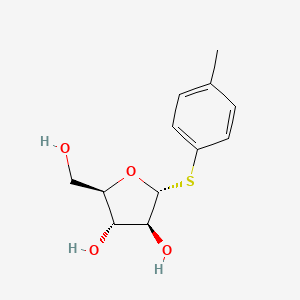![molecular formula C11H9FO2 B1412492 1-[2-Fluoro-4-(prop-2-yn-1-yloxy)phenyl]ethan-1-one CAS No. 1702461-58-2](/img/structure/B1412492.png)
1-[2-Fluoro-4-(prop-2-yn-1-yloxy)phenyl]ethan-1-one
Descripción general
Descripción
1-[2-Fluoro-4-(prop-2-yn-1-yloxy)phenyl]ethan-1-one (FPE) is a synthetic compound that has a wide range of applications in the fields of chemistry and biology. FPE is an important intermediate for the synthesis of various organic compounds and has been used in various scientific research applications. In
Aplicaciones Científicas De Investigación
Organometallic Complexes
A study by Bustelo et al. (2007) discusses the activation of compounds like 1-(4-fluorophenyl)prop-2-yn-1-ol, leading to a series of allenylidene and alkenylcarbyne complexes. This research highlights the use of such compounds in creating organometallic complexes with potential applications in catalysis and material science (Bustelo et al., 2007).
Synthesis of Chiral Smectic Mesogenes
Kula et al. (2010) explored the synthesis of new chiral smectic mesogenes using a process involving Sonogashira coupling, which included compounds similar to 1-[2-Fluoro-4-(prop-2-yn-1-yloxy)phenyl]ethan-1-one. This research is significant for developing advanced liquid crystal technologies (Kula et al., 2010).
Structural Analysis of Isomeric Compounds
Li et al. (2005) studied two isomeric compounds involving structures similar to this compound. This research provides insights into the molecular structures and conformations of such compounds, useful in material science and chemistry (Li et al., 2005).
Antibacterial and Antifungal Agents
Pervaram et al. (2017) synthesized 1,2,3-triazole derivatives using a precursor similar to this compound, and evaluated their antibacterial and antifungal activities. This indicates potential applications in developing new antimicrobial agents (Pervaram et al., 2017).
Molecular Synthesis and Characterization
Talybov and Baghirli (2020) discussed the synthesis of a compound closely related to this compound, highlighting its potential in stereochemical and molecular studies (Talybov & Baghirli, 2020).
Spectroscopic Analysis
Najiya et al. (2014) conducted a spectroscopic analysis of a compound structurally similar to this compound, revealing insights into its molecular characteristics and properties (Najiya et al., 2014).
Liquid Crystal Studies
Kolek et al. (2013) investigated the dynamics of liquid crystals involving molecules similar to this compound, contributing to the understanding of liquid crystal behavior in various phases (Kolek et al., 2013).
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-fluoro-4-prop-2-ynoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO2/c1-3-6-14-9-4-5-10(8(2)13)11(12)7-9/h1,4-5,7H,6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRDWBIZQJZVHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OCC#C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide](/img/structure/B1412409.png)
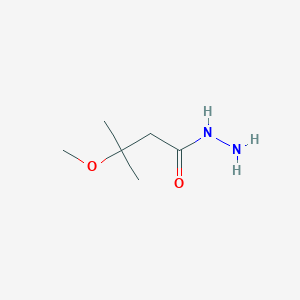

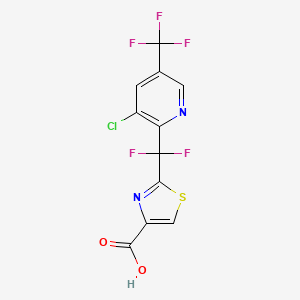

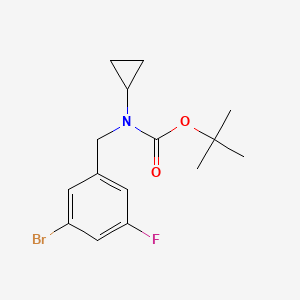
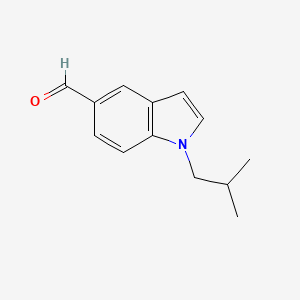
![5-bromo-7-iodo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1412420.png)
![(Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine](/img/structure/B1412422.png)
![4-[2-[2-[2-(Tosyloxy)ethoxy]ethoxy]ethoxy]phenylacetylene](/img/structure/B1412424.png)
![Carbamic acid, N-[1,1-bis(hydroxymethyl)propyl]-, phenylmethyl ester](/img/structure/B1412425.png)
![2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid](/img/structure/B1412427.png)
